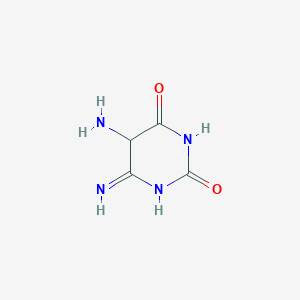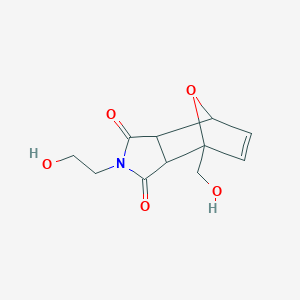
Ethyl (R)-2-aminohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-2-aminohexanoate is an organic compound belonging to the class of esters It is derived from the amino acid lysine and is characterized by the presence of an ethyl ester group attached to the ®-2-aminohexanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl ®-2-aminohexanoate can be synthesized through the esterification of ®-2-aminohexanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
(R)-2-aminohexanoic acid+ethanolH2SO4Ethyl (R)-2-aminohexanoate+water
Industrial Production Methods
On an industrial scale, the production of ethyl ®-2-aminohexanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-2-aminohexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: ®-2-aminohexanoic acid and ethanol.
Reduction: ®-2-aminohexanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Ethyl ®-2-aminohexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding ester hydrolysis in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering ®-2-aminohexanoic acid.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl ®-2-aminohexanoate involves its hydrolysis to release ®-2-aminohexanoic acid and ethanol. The ®-2-aminohexanoic acid can then participate in various biochemical pathways, including protein synthesis and metabolism. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl ®-2-aminohexanoate can be compared with other similar compounds such as:
Ethyl (S)-2-aminohexanoate: The enantiomer of ethyl ®-2-aminohexanoate, which may have different biological activities and properties.
Methyl ®-2-aminohexanoate: A similar ester with a methyl group instead of an ethyl group, which may have different reactivity and applications.
Ethyl ®-2-aminobutanoate: A shorter-chain analog that may have different physical and chemical properties.
The uniqueness of ethyl ®-2-aminohexanoate lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions in various applications.
Propiedades
Número CAS |
140170-83-8 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
ethyl (2R)-2-aminohexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
Clave InChI |
NOLURLQNLRYBJS-SSDOTTSWSA-N |
SMILES isomérico |
CCCC[C@H](C(=O)OCC)N |
SMILES canónico |
CCCCC(C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine](/img/structure/B12446377.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)

![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)


![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide](/img/structure/B12446436.png)

![4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide](/img/structure/B12446449.png)
![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)


![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
